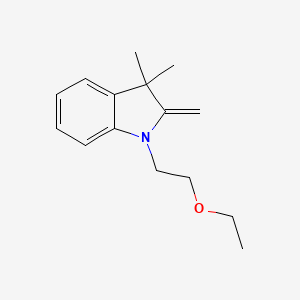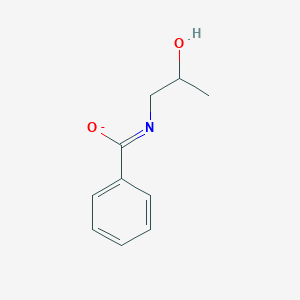
N-(2-Hydroxypropyl)benzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxypropyl)benzenecarboximidate is an organic compound that belongs to the class of carboximidatesThey resemble imines with an oxygen atom connected to the carbon atom of the C=N double bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Hydroxypropyl)benzenecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. . The general mechanism involves the conversion of a nitrile to an imidate ester under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Pinner reaction remains a fundamental approach. Industrial processes would likely optimize reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxypropyl)benzenecarboximidate undergoes various chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Rearrangement: Undergoes Chapman rearrangement to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Aminolysis: Ammonia or primary amines.
Rearrangement: Thermal conditions.
Major Products
Hydrolysis: Ester.
Aminolysis: Amidine.
Rearrangement: Amide.
Applications De Recherche Scientifique
N-(2-Hydroxypropyl)benzenecarboximidate has various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as protecting groups for alcohols.
Biology: Investigated for its interactions with proteins and potential as a drug delivery system.
Medicine: Explored for its use in polymeric drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxypropyl)benzenecarboximidate involves its role as an electrophile in various addition reactions. It can form stable complexes with proteins and other biomolecules, facilitating targeted delivery in drug delivery systems . The molecular targets and pathways involved include interactions with human serum albumin, immunoglobulin G, fibrinogen, and apolipoproteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxypropyl)methacrylamide: Used in drug delivery systems.
Benzyl trichloroethanimidate: Acts as a protecting group for alcohols.
Uniqueness
N-(2-Hydroxypropyl)benzenecarboximidate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form stable complexes with biomolecules. This makes it particularly valuable in drug delivery and organic synthesis.
Propriétés
Numéro CAS |
55277-94-6 |
|---|---|
Formule moléculaire |
C10H12NO2- |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)benzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13)/p-1 |
Clé InChI |
HVEKOIABBLJFPQ-UHFFFAOYSA-M |
SMILES canonique |
CC(CN=C(C1=CC=CC=C1)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

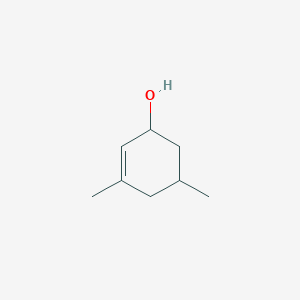
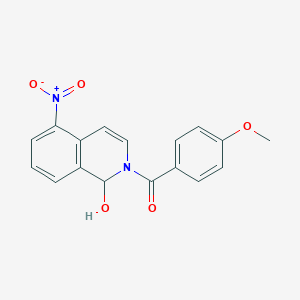
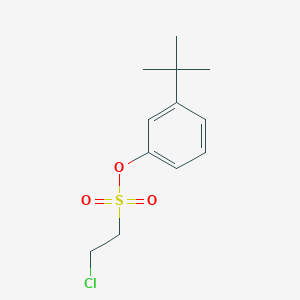
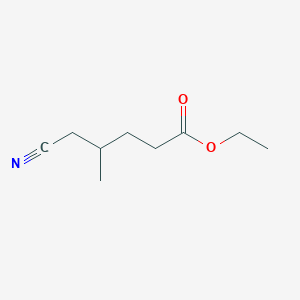
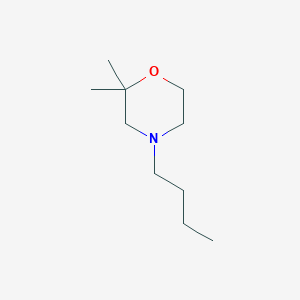
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
